molecular formula C22H27N3O5S B2651006 N'-(2,3-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896292-13-0

N'-(2,3-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B2651006
CAS No.: 896292-13-0
M. Wt: 445.53
InChI Key: RVXNJZPZUVURBZ-UHFFFAOYSA-N
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Description

This compound is an ethanediamide derivative featuring a 2,3-dimethylphenyl substituent and a pyrrolidin-2-ylmethyl group functionalized with a 4-methoxybenzenesulfonyl moiety. The ethanediamide linker provides conformational flexibility, while the sulfonyl group and methoxy substitution may enhance solubility and target binding .

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-15-6-4-8-20(16(15)2)24-22(27)21(26)23-14-17-7-5-13-25(17)31(28,29)19-11-9-18(30-3)10-12-19/h4,6,8-12,17H,5,7,13-14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXNJZPZUVURBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of a suitable amine with a pyrrolidine derivative under controlled conditions.

    Introduction of the Methoxybenzenesulfonyl Group: This step involves sulfonylation, where the pyrrolidinyl intermediate reacts with a methoxybenzenesulfonyl chloride in the presence of a base.

    Coupling with the Dimethylphenyl Group: The final step involves coupling the sulfonylated intermediate with a dimethylphenyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N’-(2,3-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2,3-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its:

  • Ethanediamide backbone : Unlike simpler amides or acetamides, this linker may facilitate hydrogen bonding with biological targets.
  • 4-Methoxybenzenesulfonyl-pyrrolidine : Introduces rigidity and electronic effects via the sulfonyl group and methoxy substitution.
  • 2,3-Dimethylphenyl group : A hydrophobic aromatic substituent common in bioactive molecules.

Comparison with Acetamide and Alanine Derivatives

Table 1: Structural and Functional Comparison
Compound Name (Use) Core Structure Key Substituents Notable Properties Source
Target Compound Ethanediamide 2,3-Dimethylphenyl, 4-methoxybenzenesulfonyl-pyrrolidine High polarity from sulfonyl group; potential for dual hydrogen bonding
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (Herbicide) Acetamide 2,3-Dimethylphenyl, chloro, isopropyl Lipophilic; chloro group enhances electrophilicity
Metalaxyl-M (Fungicide) Alanine derivative 2,6-Dimethylphenyl, methoxyacetyl Chiral center (D-alanine) improves enantioselective activity
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide (Synthetic intermediate) Sulfonamide 4-Methylbenzenesulfonyl, pyridine-aniline Planar sulfonamide-pyrrole system for π-π stacking
Key Observations:

Backbone Flexibility: The ethanediamide linker in the target compound allows greater rotational freedom compared to rigid sulfonamides (e.g., N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide) .

Substituent Effects: The 2,3-dimethylphenyl group in the target compound and herbicide analogs () suggests shared hydrophobic interactions, but the absence of chloro or isopropyl groups may reduce electrophilicity .

Stereochemical Considerations : Unlike Metalaxyl-M (D-alanine derivative), the target compound lacks chiral centers, which may simplify synthesis but reduce target specificity .

Biological Activity

N'-(2,3-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H36N4O4S
  • Molecular Weight : 500.7 g/mol
  • IUPAC Name : (3R)-1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-N-[3-(4-methylpiperazin-1-yl)propyl]-2,3-dihydroindole-3-carboxamide

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways. Research indicates that it may modulate intracellular signaling pathways through the inhibition or activation of specific receptors, leading to physiological responses such as anti-inflammatory effects and modulation of neurotransmitter release.

1. Antinociceptive Effects

A study focused on the antinociceptive properties of the compound demonstrated significant pain relief in animal models. The mechanism was linked to the modulation of pain pathways involving opioid receptors and inflammatory mediators.

2. Anti-inflammatory Properties

Research findings suggest that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity was confirmed through in vitro assays using macrophage cell lines.

3. Neuroprotective Effects

In neuropharmacological studies, the compound showed potential neuroprotective effects against oxidative stress-induced neuronal damage. This suggests a possible application in neurodegenerative diseases.

Case Studies

StudyFindings
Antinociceptive Study Demonstrated significant pain relief in rodent models with a mechanism involving opioid receptor modulation.
Anti-inflammatory Assay Inhibition of TNF-alpha and IL-6 production in macrophage cell lines confirmed anti-inflammatory properties.
Neuroprotection Research Showed protective effects against oxidative stress in neuronal cultures, indicating potential for neurodegenerative disease applications.

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